

Pyrroloimidazole Diones: A Technical Guide to Therapeutic Targeting

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Compound of Interest

Compound Name: tetrahydro-1*H*-pyrrolo[1,2-*c*]imidazole-1,3(2*H*)-dione

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of pyrroloimidazole diones and related heterocyclic compounds. It consolidates preclinical and clinical data, details experimental methodologies for target validation and compound characterization, and visualizes key signaling pathways and workflows to provide a comprehensive resource for researchers in oncology, neuroscience, and metabolic diseases.

Core Therapeutic Targets and Quantitative Data

Pyrroloimidazole diones and their structural analogs have demonstrated significant potential across multiple therapeutic areas by engaging with a variety of molecular targets. The following tables summarize the quantitative data for key compounds against their respective targets.

Table 1: Anticancer Activity of Pyrroloimidazole Diones and Related Compounds

Compound/Class	Target	Cell Line / Assay	IC50 / Activity	Reference
D3S-001	KRAS G12C	NCI-H358 (NSCLC)	Single-digit nM (p-ERK1/2)	[1]
MIA PaCa-2 (Pancreatic)	Tumor regression at 10 mg/kg	[2]		
SW837 (Colorectal)	Tumor regression at 10 mg/kg	[2]		
CT26 (Syngeneic)	30% durable CR at 30 mg/kg	[1]		
KRAS G12C (Biochemical)	SPR Binding Analysis	K_inact_ /K_I_ = $1.58 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	[1]	
Pyrrolo[3,2-d]pyrimidine Derivatives	EGFRwt	Kinase Assay	30.1 nM (Compound 5b)	[3]
EGFR T790M	Kinase Assay	12.8 nM (Compound 5b)	[3]	
Pyrrolidine-2,3-dione Derivatives	CDK2	Kinase Assay	63 nM (Compound 7f)	[4]
CDK5	Kinase Assay	9 nM (Compound 7f)	[4]	
Pyrazolopyran Derivatives	SHMT1	Spectrophotometric Assay	~10 nM (SHIN1)	[5]
SHMT2	Spectrophotometric Assay	~10 nM (SHIN1)	[5]	

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-diones

Compound	Seizure Model	ED50	Neurological Deficit (TD50)	Protective Index (TD50/ED50)	Reference
Compound 15	MES (rats)	69.89 mg/kg	500 mg/kg	7.15	[6]
Compound 12	MES (mice)	16.13 - 46.07 mg/kg	> 500 mg/kg	Not specified	[7]
scPTZ (mice)	134.0 mg/kg	> 500 mg/kg	Not specified	[7]	
Compound 23	MES (mice)	16.13 - 46.07 mg/kg	> 500 mg/kg	Not specified	[7]
scPTZ (mice)	128.8 mg/kg	> 500 mg/kg	Not specified	[7]	
Compound 14	MES (mice)	49.6 mg/kg	Not specified	Not specified	[8]
scPTZ (mice)	67.4 mg/kg	Not specified	Not specified	[8]	
6 Hz (32 mA)	31.3 mg/kg	Not specified	Not specified	[8]	
6 Hz (44 mA)	63.2 mg/kg	Not specified	Not specified	[8]	

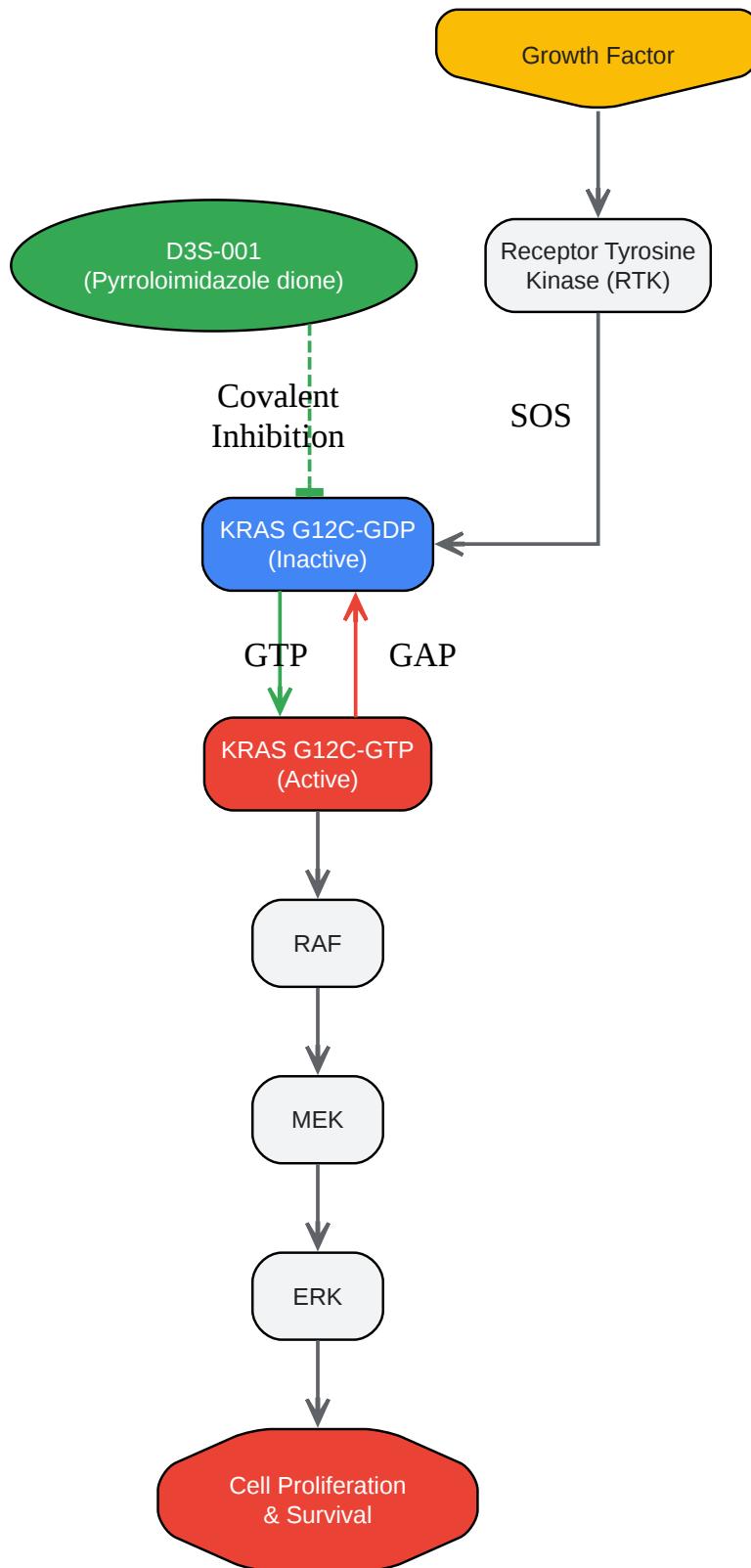
Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrroloimidazole diones are underpinned by their modulation of critical signaling pathways.

KRAS G12C Signaling Pathway

D3S-001 is a covalent inhibitor that targets the KRAS G12C mutant protein. By binding to the GDP-bound (inactive) state of KRAS G12C, D3S-001 prevents the cycling to the GTP-bound (active) state, thereby inhibiting downstream oncogenic signaling through pathways such as

the RAF-MEK-ERK (MAPK) pathway, which is crucial for tumor cell proliferation and survival.[\[2\]](#) [\[9\]](#)[\[10\]](#)

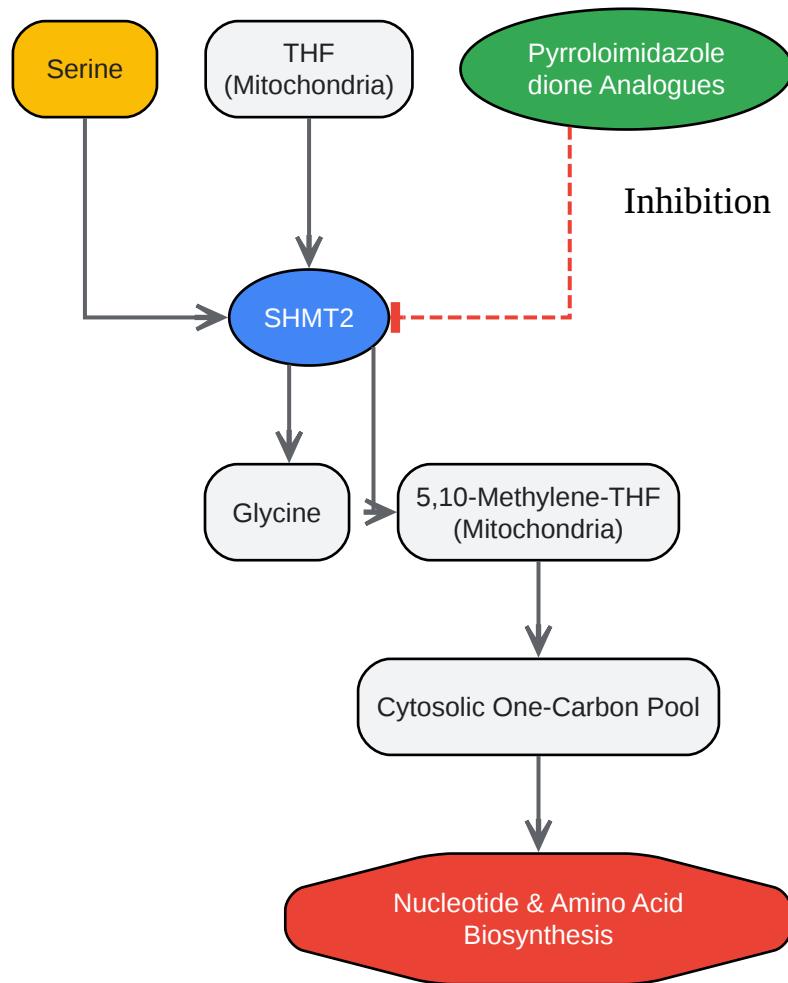


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KRAS G12C Signaling Pathway Inhibition

SHMT2 in One-Carbon Metabolism

Pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon metabolism. [1] SHMT2 is crucial for providing one-carbon units for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells. Inhibition of SHMT2 disrupts these biosynthetic pathways, leading to cancer cell death.

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SHMT2 Inhibition in One-Carbon Metabolism

Detailed Experimental Protocols

Protocol 1: KRAS G12C Target Engagement ELISA

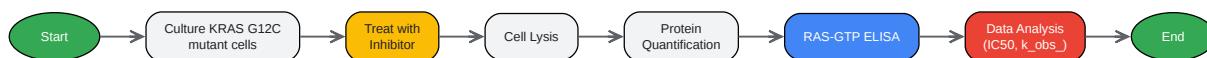
This protocol is for measuring the kinetics of KRAS G12C target engagement by an inhibitor in a cellular context.[\[1\]](#)

Materials:

- NCI-H358 cells (or other KRAS G12C mutant cell line)
- Cell culture medium and supplements
- Test compound (e.g., D3S-001)
- Lysis buffer
- RAS-GTP ELISA kit
- Plate reader

Procedure:

- Cell Culture: Culture NCI-H358 cells to 70-80% confluence.
- Compound Treatment: Treat cells with various concentrations of the test compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- ELISA: Perform the RAS-GTP ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.
- Data Analysis: Measure the absorbance and calculate the percentage of active KRAS-GTP relative to the vehicle-treated control. Determine the IC₅₀ and kinetic parameters (k_{obs}) from the time-course and dose-response data.



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KRAS G12C Target Engagement ELISA Workflow

Protocol 2: Spectrophotometric SHMT Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human SHMT1 or SHMT2.[5][11]

Materials:

- Purified recombinant human SHMT1 or SHMT2
- Test compound
- Potassium phosphate buffer (pH 7.5)
- Pyridoxal 5'-phosphate (PLP)
- L-serine
- Tetrahydrofolate (THF)
- 96-well microplate
- Spectrophotometer

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the SHMT enzyme.
- Compound Addition: Add varying concentrations of the test compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).
- Reaction Initiation: Initiate the reaction by adding L-serine and THF to all wells.

- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Absorbance Measurement: Measure the absorbance at a specific wavelength corresponding to the formation of the quinonoid intermediate.
- Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is a general guide for assessing the effect of pyrrolidine-2,5-dione derivatives on voltage-gated sodium or calcium channels in a neuronal cell line.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

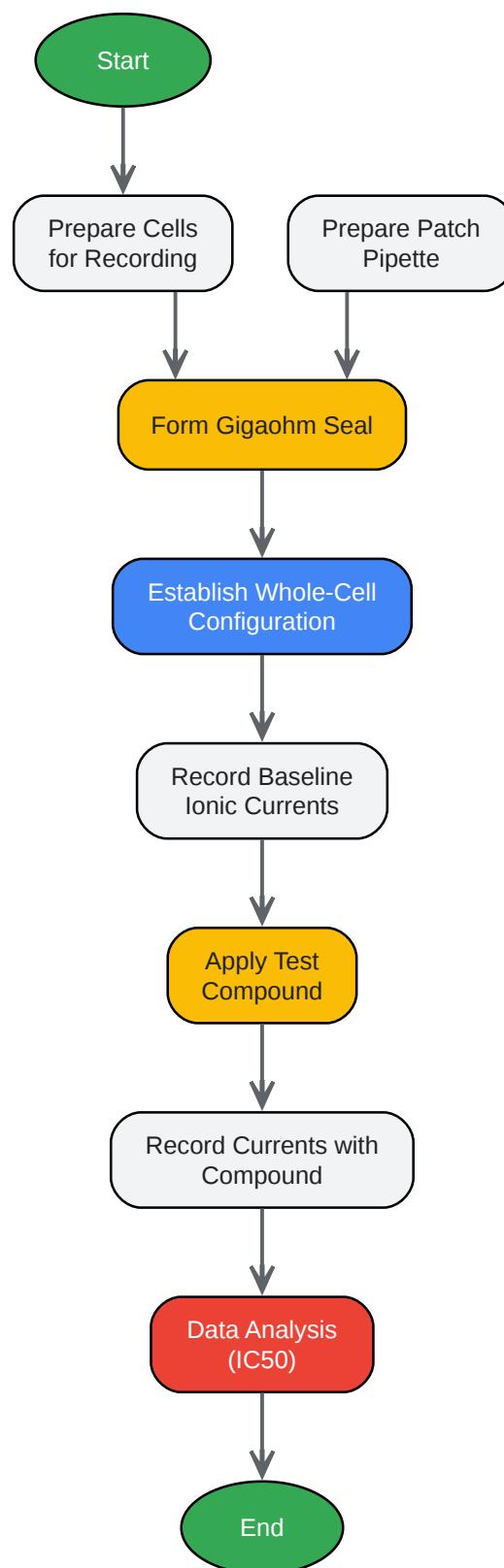
Materials:

- Neuronal cell line expressing the channel of interest (e.g., HEK293 cells transfected with a specific channel subunit)
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Glass micropipettes
- Intracellular and extracellular recording solutions
- Test compound

Procedure:

- Cell Preparation: Plate the cells on coverslips for recording.
- Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with intracellular solution.
- Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV for sodium channels). Apply voltage steps to elicit channel activation and record the resulting currents.
- Compound Application: Perfusion the test compound at various concentrations onto the cell and record the changes in the ionic currents.
- Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after compound application. Generate a dose-response curve to determine the IC₅₀ for channel inhibition or modulation.



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Whole-Cell Patch-Clamp Workflow

This guide provides a foundational understanding of the therapeutic targets of pyrroloimidazolone diones and the methodologies to investigate them. The provided data and protocols should serve as a valuable resource for the design and execution of further research in this promising area of drug discovery.

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